

An In-depth Technical Guide to 2-[(4-Fluorophenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-[(4-Fluorophenoxy)methyl]oxirane
Cat. No.:	B096899

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-[(4-Fluorophenoxy)methyl]oxirane, a fluorinated aromatic epoxide, is a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the existing literature on its synthesis, chemical properties, and known applications. Detailed experimental protocols for its preparation are presented, alongside a summary of its physicochemical and spectroscopic data. The reactivity of the oxirane ring and the influence of the fluorophenoxy moiety are discussed in the context of its utility as a synthetic intermediate. This document aims to serve as a foundational resource for researchers and professionals engaged in the fields of chemical synthesis and drug discovery.

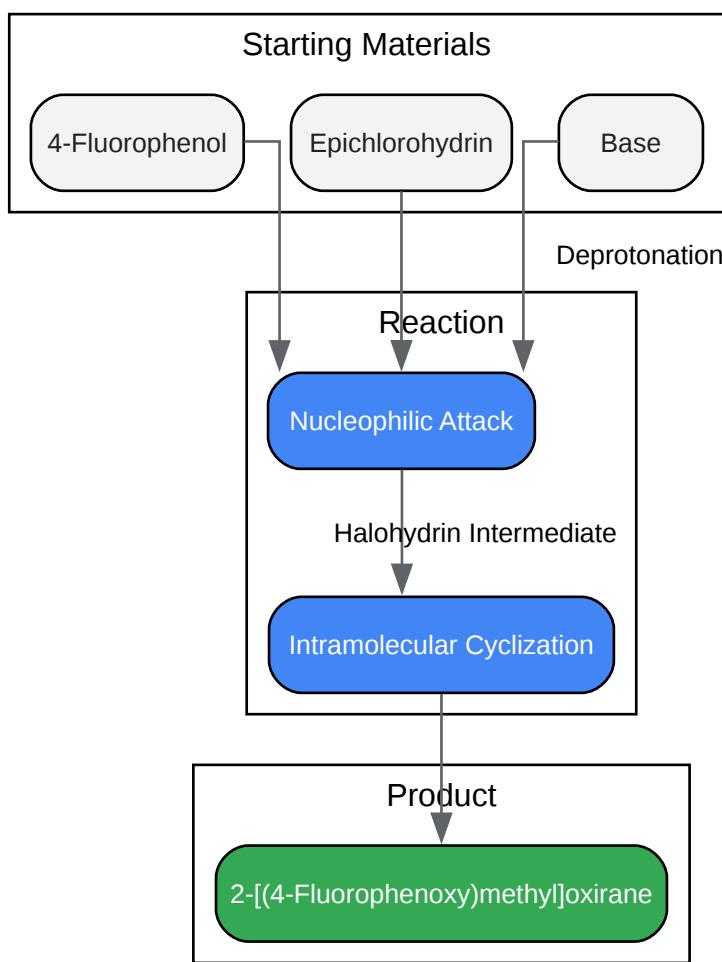
Chemical and Physical Properties

2-[(4-Fluorophenoxy)methyl]oxirane is a colorless liquid or low-melting solid at room temperature.^{[1][2]} Its core structure consists of an oxirane (epoxide) ring linked to a 4-fluorophenoxy group via a methylene bridge. The presence of the fluorine atom and the strained epoxide ring are key determinants of its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of **2-[(4-Fluorophenoxy)methyl]oxirane**

Property	Value	Reference
CAS Number	18123-82-5	[1] [3]
Molecular Formula	C ₉ H ₉ FO ₂	[1] [4]
Molecular Weight	168.16 g/mol	[1] [2]
Melting Point	19.5 °C	[1] [2]
Boiling Point	79 °C @ 0.7501 mmHg	[1] [2]
Density	1.218 ± 0.06 g/cm ³ (Predicted)	[1]
Refractive Index	1.506 - 1.509	[1]
Flash Point	116 °C	[1]
Appearance	Colorless Liquid or Solid	[5]
Solubility	Soluble in organic solvents like dichloromethane and ethanol.	[5]

Table 2: Spectroscopic and Analytical Data of **2-[(4-Fluorophenoxy)methyl]oxirane**


Data Type	Predicted Values	Reference
InChI	1S/C9H9FO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2	[4]
InChIKey	CGWDABYOHPEOAD-UHFFFAOYSA-N	[4]
SMILES	C1C(O1)COC2=CC=C(C=C2)F	[4]
XlogP (Predicted)	1.7	[4]
Monoisotopic Mass	168.05865 Da	[4]
Predicted Collision Cross Section (CCS) values (Å ²)	[M+H] ⁺ : 129.5, [M+Na] ⁺ : 139.8, [M-H] ⁻ : 136.9	[4]

Synthesis and Experimental Protocols

The most common and straightforward method for the synthesis of **2-[(4-Fluorophenoxy)methyl]oxirane** is the base-catalyzed glycidylation of 4-fluorophenol with an epihalohydrin, typically epichlorohydrin.^[6] This reaction proceeds via a Williamson ether synthesis followed by an intramolecular nucleophilic substitution to form the epoxide ring.

General Synthesis Workflow

The synthesis can be visualized as a two-step process, although it is often performed in a single pot.

[Click to download full resolution via product page](#)

General synthesis workflow for **2-[(4-Fluorophenoxy)methyl]oxirane**.

Detailed Experimental Protocol

While specific patents and publications may provide slight variations, a general procedure can be outlined based on analogous syntheses of similar oxirane derivatives.

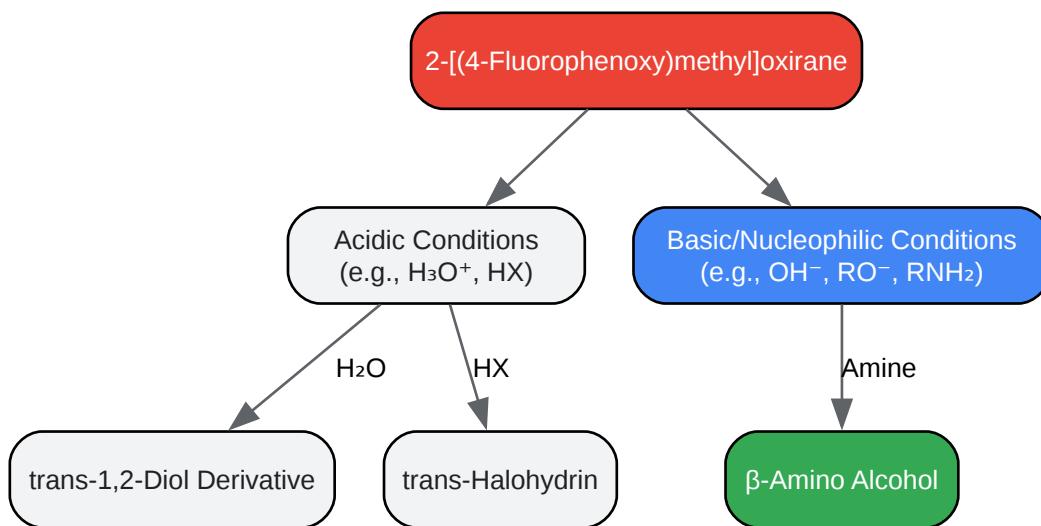
Materials:

- 4-Fluorophenol
- Epichlorohydrin
- A strong base (e.g., Sodium Hydroxide, Potassium Hydroxide, Potassium Carbonate)[5][6]
- An appropriate solvent (e.g., Toluene, Dichloromethane)[5]
- Phase-transfer catalyst (optional, e.g., Tetrabutylammonium bromide)

Procedure:

- Reaction Setup: To a solution of 4-fluorophenol in a suitable solvent, add the base. If using a solid base, a phase-transfer catalyst can be added to facilitate the reaction.
- Addition of Epichlorohydrin: Slowly add epichlorohydrin to the reaction mixture at a controlled temperature, typically ambient temperature.
- Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup: After the reaction is complete, the mixture is typically washed with water to remove the base and any inorganic salts. The organic layer is then separated.
- Purification: The crude product is purified by distillation under reduced pressure to yield pure **2-[(4-Fluorophenoxy)methyl]oxirane**.

Note: The enantioselective synthesis of the (S)- or (R)-enantiomer can be achieved by using chiral starting materials, such as (S)-glycidol, or by employing chiral catalysts.[5][6]


Chemical Reactivity and Applications

The chemical reactivity of **2-[(4-Fluorophenoxy)methyl]oxirane** is dominated by the strained three-membered epoxide ring, which is susceptible to ring-opening reactions by a variety of nucleophiles.^{[5][7]}

Ring-Opening Reactions

The epoxide ring can be opened under both acidic and basic conditions.

- Acid-Catalyzed Opening: In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The regioselectivity of the attack depends on the substitution pattern of the epoxide.^{[8][9]}
- Base-Catalyzed Opening: Strong nucleophiles can directly attack one of the carbon atoms of the epoxide ring, leading to its opening. This reaction typically proceeds via an S_N2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.^{[10][11]}

[Click to download full resolution via product page](#)

Key ring-opening reactions of **2-[(4-Fluorophenoxy)methyl]oxirane**.

Applications in Synthesis and Drug Development

The ability to introduce a variety of functional groups through ring-opening makes **2-[(4-Fluorophenoxy)methyl]oxirane** a valuable intermediate in the synthesis of more complex molecules.

- Pharmaceutical Intermediates: It serves as a precursor for the synthesis of biologically active molecules. The fluorophenoxy moiety is a common structural motif in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.[12] Analogous bromophenoxy oxiranes have been utilized in the development of new drugs.[13]
- Radiotracer Synthesis for PET Imaging: The fluorine atom allows for the potential development of ¹⁸F-labeled analogues for use as radiotracers in Positron Emission Tomography (PET).[12][14] PET is a powerful imaging technique for visualizing and quantifying physiological processes in vivo.[15][16]
- Polymer Chemistry: Like other epoxides, it can be used in the production of specialty polymers and coatings, where the epoxide functionality contributes to cross-linking and enhanced material properties such as adhesion and chemical resistance.[13]

Biological Activity

While the primary utility of **2-[(4-Fluorophenoxy)methyl]oxirane** described in the literature is as a synthetic intermediate, related compounds containing the oxirane ring and halogenated phenyl groups have shown a range of biological activities. Steroids and other natural products containing an oxirane ring have demonstrated anti-inflammatory, antineoplastic, and antiproliferative properties.[17] Furthermore, derivatives of bromophenols have been investigated for their antioxidant and anticancer activities.[18]

The specific biological activity profile of **2-[(4-Fluorophenoxy)methyl]oxirane** itself is not extensively documented in publicly available literature. However, its structural similarity to other bioactive epoxides suggests potential for further investigation in various therapeutic areas. For instance, some studies on polyprenylated benzophenones have shown antioxidant and cytotoxic activities against various cancer cell lines.[19]

Conclusion

2-[(4-Fluorophenoxy)methyl]oxirane is a valuable and reactive intermediate in organic synthesis. Its preparation via the accessible route of base-catalyzed glycidylation of 4-fluorophenol makes it a readily available building block. The reactivity of its epoxide ring allows for the introduction of diverse functionalities, paving the way for the synthesis of a wide array of more complex molecules. Its potential applications in medicinal chemistry, particularly as a

precursor for pharmaceuticals and PET radiotracers, highlight its importance for future research and development in the life sciences. This guide provides a solid foundation of its known properties and synthesis, encouraging further exploration of its synthetic utility and potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 18123-82-5 CAS MSDS (2-[(4-FLUOROPHENOXY)METHYL]OXIRANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. bocsci.com [bocsci.com]
- 3. 2-[(4-FLUOROPHENOXY)METHYL]OXIRANE | 18123-82-5 [chemicalbook.com]
- 4. PubChemLite - 2-[(4-fluorophenoxy)methyl]oxirane (C9H9FO2) [pubchemlite.lcsb.uni.lu]
- 5. Buy (S)-2-((3-Fluorophenoxy)methyl)oxirane (EVT-413489) | 282100-74-7 [evitachem.com]
- 6. Buy (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane | 256372-58-4 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. Positron emission tomography: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Positron emission tomography/computed tomography dual imaging using 18-fluorine flurodeoxyglucose and 11C-labeled 2- β -carbomethoxy-3- β -(4-fluorophenyl) tropane for the severity assessment of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioactive Steroids Bearing Oxirane Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-[(4-Fluorophenoxy)methyl]oxirane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096899#2-4-fluorophenoxy-methyl-oxirane-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com